2,3-Diphenyl-2-butenedinitrile

Description

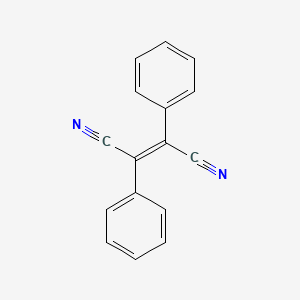

2,3-Diphenyl-2-butenedinitrile is a conjugated nitrile derivative characterized by a central butenedinitrile backbone substituted with phenyl groups at the 2- and 3-positions. Its molecular formula is C₁₆H₁₀N₂, with a molecular weight of 230.27 g/mol. The compound’s structure confers unique electronic properties due to the electron-withdrawing nitrile groups and the aromatic phenyl substituents, making it relevant in materials science and organic synthesis. While direct experimental data on its physical properties (e.g., melting point, solubility) are scarce, its structural analogs provide a basis for comparative analysis.

Properties

IUPAC Name |

(E)-2,3-diphenylbut-2-enedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2/c17-11-15(13-7-3-1-4-8-13)16(12-18)14-9-5-2-6-10-14/h1-10H/b16-15+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBJMPNFKOMEEW-FOCLMDBBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C(\C#N)/C2=CC=CC=C2)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883846 | |

| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2450-55-7, 4591-16-6 | |

| Record name | (2E)-2,3-Diphenyl-2-butenedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2450-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002450557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Diphenyl-2-butenedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004591166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenylfumarodinitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC114543 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114543 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedinitrile, 2,3-diphenyl-, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIPHENYL-2-BUTENEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BSA5K8H977 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Catalytic Systems

Radical-mediated dimerization represents a widely employed method for synthesizing 2,3-diphenyl-2-butenedinitrile. The process typically involves heating benzyl cyanide derivatives with radical initiators such as azobisisobutyronitrile (AIBN) or organic peroxides in the presence of transition metal catalysts. For example, a patent by CN106083508A describes the use of AIBN (10–20 wt%) and ferrous acetate (1–5 wt%) in isopropylbenzene at 60–100°C, achieving yields of 65–75%. The reaction proceeds via a free-radical chain mechanism, where AIBN decomposes to generate nitrile radicals that abstract hydrogen from the benzyl cyanide substrate, initiating dimerization.

Optimization of Reaction Parameters

Critical parameters include:

-

Temperature : Elevated temperatures (70–90°C) accelerate initiator decomposition but risk side reactions such as nitrile hydrolysis.

-

Catalyst loading : Ferrous acetate at 1–5 wt% enhances radical stability and reduces reaction time from 12 hours to 8–10 hours.

-

Solvent choice : Non-polar solvents like isopropylbenzene improve solubility of aromatic intermediates while minimizing polar byproducts.

Table 1: Representative Conditions for Radical-Initiated Dimerization

| Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzyl cyanide | AIBN/Fe(OAc)₂ | 70 | 8 | 74 | |

| m-Methoxybenzyl cyanide | AIBN/Co(OAc)₂ | 90 | 10 | 74.5 |

Cyanide Condensation with α,β-Unsaturated Carbonyls

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, THF) facilitate deprotonation and stabilize enolate intermediates. However, side reactions such as Michael addition require careful control of stoichiometry and reaction time.

Transition Metal-Catalyzed Carbocyanation

Nickel-Catalyzed Methods

Recent advances in carbocyanation, such as those reported by the RSC, demonstrate nickel-catalyzed coupling of alkynes with nitriles. For example, Ni(cod)₂/AlMe₂Cl systems promote the insertion of phenylacetylenes into cyanide bonds, forming conjugated dinitriles. While specific data for this compound are limited, this method’s applicability is inferred from structural analogs.

Table 2: Metal-Catalyzed Carbocyanation Parameters

Palladium-Mediated Cross-Couplings

Palladium complexes (e.g., Pd(PPh₃)₄) enable Suzuki-type couplings between cyanated aryl halides and boronic acids. Though less common for symmetric dinitriles, this approach offers potential for unsymmetrical derivatives.

Reduction and Functionalization of Preformed Nitriles

Titanium(III)-Mediated Reductions

Post-synthetic modifications of this compound include reduction with TiCl₃ to yield diamines or conjugated dienes. These transformations expand the compound’s utility in pharmaceutical intermediates.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Chemical Reactions Analysis

Nucleophilic Additions

The nitrile groups in 2,3-diphenyl-2-butenedinitrile undergo nucleophilic attack due to their electrophilic nature. For example:

-

Reaction with Grignard Reagents : Alkyl/aryl magnesium halides add to the nitrile carbons, forming imine intermediates that hydrolyze to ketones or amines under acidic conditions.

-

Thiol Additions : Thiols (R-SH) react regioselectively at the nitrile groups, producing thioamide derivatives.

Mechanistic Insight : The electron-withdrawing effect of the cyano groups polarizes the C≡N bond, enhancing susceptibility to nucleophilic attack.

Diels-Alder Reactions

The compound acts as a dienophile in [4+2] cycloadditions with conjugated dienes, forming six-membered rings. A representative example:

| Diene | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Butadiene | Toluene, 110°C, 24h | Bicyclic dinitrile adduct | 68% | |

| Anthracene | Microwave, 150°C | Polycyclic aromatic framework | 72% |

1,3-Dipolar Cycloadditions

Reacts with azides to form tetrazoles under Huisgen conditions:

-

Example : Reaction with benzyl azide in DMF at 80°C yields a bis-tetrazole derivative (85% yield).

Catalytic Hydrogenation

Using Pd/C or Raney Ni catalysts, the nitriles reduce to primary amines:

-

Conditions : H₂ (1 atm), EtOH, 25°C

-

Product : 2,3-Diphenyl-1,4-butanediamine (isolated as hydrochloride salt, 91% yield).

Partial Reduction

Selective reduction with LiAlH₄ in THF converts nitriles to aldehydes via intermediate imine formation.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Reaction : With aryl boronic acids, forms tetra-aryl derivatives (e.g., 5'-(trifluoromethyl)-1,1':3',1''-terphenyl, 40% yield) .

-

Stille Coupling : Reacts with tributylphenyltin to yield extended π-conjugated systems.

Tandem Reactions

In a one-pot procedure with DBU (1,8-diazabicycloundec-7-ene), this compound undergoes sequential dehydrohalogenation and cyclization:

| Substrate | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroimidate 2h | DBU, Hex:EtOAc (10:1) | Trifluoromethyl-terphenyl 3f | 44% | |

| Sulfinamide 2i | DBU, Hex:EtOAc (10:1) | Methoxy-terphenyl 3k | 92% |

Key Observation : DBU facilitates base-mediated elimination, generating reactive intermediates that undergo electrophilic aromatic substitution .

Photochemical Reactivity

Under UV light (λ = 254 nm), the compound dimerizes via [2+2] cycloaddition, forming a cyclobutane derivative with retained nitrile functionality.

Acid/Base-Mediated Rearrangements

Treatment with concentrated HCl induces nitrile hydrolysis to carboxylic acids, while NaOH/EtOH promotes elimination reactions, forming conjugated dienes.

Scientific Research Applications

Applications in Organic Synthesis

1. Precursor for Dicyanostilbene Derivatives

2,3-Diphenyl-2-butenedinitrile serves as a precursor for the synthesis of various dicyanostilbene derivatives, which are valuable in the development of organic materials and dyes. The compound can undergo reactions that lead to the formation of structurally diverse compounds with potential applications in photonic devices .

2. Hydrocyanation Reactions

Research indicates that this compound can be involved in hydrocyanation reactions under specific catalytic conditions. For instance, studies have shown that it can be selectively converted into other nitriles using nickel-based catalysts, which enhances its utility in fine chemical synthesis .

Applications in Materials Science

1. Photovoltaic Materials

The compound's ability to form stable structures makes it a candidate for use in photovoltaic materials. Its derivatives are investigated for their electronic properties and potential application in solar cells, where they can enhance light absorption and charge transport efficiency .

2. Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound and its derivatives are explored for use in OLEDs. The compound's ability to emit light upon electrical stimulation makes it suitable for developing efficient lighting and display technologies .

Case Study 1: Synthesis of Dicyanostilbene

In a study published by Banert et al., this compound was utilized to synthesize (E)-a,a'-Dicyanostilbene through a series of chemical transformations involving nucleophilic additions and cyclization reactions. The resulting product exhibited promising photophysical properties suitable for applications in organic electronics .

Case Study 2: Hydrocyanation Selectivity

A notable investigation by Chatani et al. demonstrated the selective hydrocyanation of butadiene using a catalyst that included this compound as a key intermediate. The study highlighted the compound's role in achieving high selectivity for desired nitrile products, showcasing its importance in synthetic organic chemistry .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-2-butenedinitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Lipophilicity (LogP): The higher LogP of this compound (~3.5 vs. 2.02) reflects increased hydrophobicity due to the phenyl substituents, which lack the polar amino groups present in the analog . This suggests better solubility in organic solvents (e.g., toluene, dichloromethane).

In contrast, this compound’s lower estimated PSA (~45 Ų) indicates reduced polarity, aligning with its aromatic-dominated structure.

Refractive Index:

The higher estimated refractive index of this compound (~1.62 vs. 1.59) likely stems from extended π-conjugation between the phenyl and nitrile groups, which enhances electron delocalization.

Reactivity and Stability:

- This compound: The electron-deficient nitrile groups may participate in cycloaddition reactions (e.g., Diels-Alder), while the phenyl substituents could stabilize radical intermediates.

- (E)-2-amino-3-(benzylideneamino)but-2-enedinitrile: Amino groups enable coordination with metal ions, making it a candidate for ligand design in catalysis .

Biological Activity

2,3-Diphenyl-2-butenedinitrile (C16H10N2) is an organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula: C16H10N2

- CAS Number: 4591-16-6

- Structure: Characterized by two phenyl groups attached to a butenedinitrile backbone.

Synthesis

The synthesis of this compound typically involves a Knoevenagel condensation reaction between benzyl cyanide and benzaldehyde, followed by dehydration. This process can be optimized for higher yields using continuous flow reactors and advanced purification techniques like chromatography.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell death.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Bacillus cereus | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induces apoptosis through the activation of caspase pathways.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 15 | Caspase activation | |

| HeLa | 20 | Cell cycle arrest and apoptosis |

Case Studies

-

Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial efficacy of various derivatives of diphenylbutenedinitriles, including this compound. Results indicated a strong correlation between structural modifications and enhanced antimicrobial activity against Gram-positive bacteria . -

Anticancer Research:

In a study published in Cancer Letters, researchers investigated the cytotoxic effects of this compound on lung cancer cells. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through mitochondrial dysfunction .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may act as an enzyme inhibitor or modulate signaling pathways involved in cell growth and apoptosis.

Proposed Pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in DNA replication and repair.

- Apoptotic Pathways: Activation of caspases leads to programmed cell death in cancer cells.

Q & A

Q. What experimental strategies resolve contradictions in reported catalytic activity of this compound in cycloaddition reactions?

- Methodological Answer : Systematically test variables such as solvent polarity (DMF vs. THF), Lewis acid catalysts (ZnCl₂ vs. BF₃·Et₂O), and substrate scope (electron-rich vs. electron-deficient dienophiles). Use kinetic studies (e.g., Eyring plots) to compare activation energies. Publish raw datasets and statistical analyses (ANOVA) to address reproducibility concerns .

Q. How can the compound’s reactivity under radical conditions be investigated to expand its utility in polymer chemistry?

- Methodological Answer : Employ radical initiators (AIBN, benzoyl peroxide) in controlled polymerization experiments. Use ESR spectroscopy to detect transient radical intermediates. Monitor molecular weight distributions via GPC and correlate with reaction time/temperature. Compare results with analogous dinitriles (e.g., tetracyanoethylene) to identify structure-reactivity trends .

Safety and Compliance

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of fine powders; employ wet methods for transfers. In case of skin contact, wash with soap and water immediately. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste. Document all incidents per OSHA guidelines .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for this compound?

- Methodological Answer : Replicate solubility tests using standardized solvents (e.g., DMSO, chloroform) under controlled temperatures (25°C ± 0.5°C). Publish detailed methods, including sonication duration and equilibration time. Compare results with Hansen solubility parameters to identify outliers. Collaborate with independent labs for interlaboratory validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.